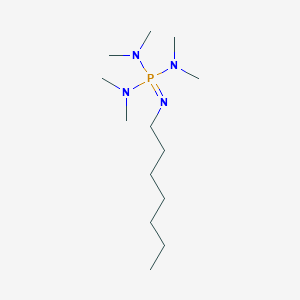![molecular formula C32H58 B14418273 4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-72-6](/img/structure/B14418273.png)
4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of bicyclic molecules, which feature two joined rings. The specific structure of 4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) includes two octyl groups attached to the bicyclo[2.2.2]octane core, making it a notable compound in organic chemistry .
Méthodes De Préparation
The synthesis of 4,4’-Dioctyl-1,1’-bi(bicyclo[222]octane) involves several steps One common method includes the alkylation of bicyclo[222]octane derivatives The reaction typically starts with the preparation of the bicyclo[22The reaction conditions often involve the use of strong bases and alkyl halides .
Industrial production methods for this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, using reagents like chlorine or nitric acid .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of molecular interactions and reaction mechanisms .
In biology and medicine, this compound is explored for its potential as a drug delivery agent due to its stability and ability to form complexes with various biomolecules . In the industry, it is used in the production of advanced materials, including polymers and resins, due to its robust chemical properties .
Mécanisme D'action
The mechanism of action of 4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) involves its interaction with molecular targets through its bicyclic structure. The compound can form stable complexes with various molecules, influencing their reactivity and stability . The pathways involved in its action include the modulation of molecular interactions and the stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) can be compared with other similar compounds such as bicyclo[2.2.2]octane, bicyclo[1.1.1]pentane, and cubane . While all these compounds share a bicyclic structure, 4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) is unique due to the presence of octyl groups, which enhance its chemical stability and reactivity .
Similar compounds include:
- Bicyclo[2.2.2]octane
- Bicyclo[1.1.1]pentane
- Cubane
These compounds are often used as bioisosteres in drug design and as scaffolds in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
80060-72-6 |
|---|---|
Formule moléculaire |
C32H58 |
Poids moléculaire |
442.8 g/mol |
Nom IUPAC |
1-octyl-4-(4-octyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C32H58/c1-3-5-7-9-11-13-15-29-17-23-31(24-18-29,25-19-29)32-26-20-30(21-27-32,22-28-32)16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clé InChI |
YDUXXOLMGIQIHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


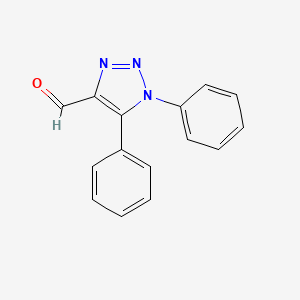
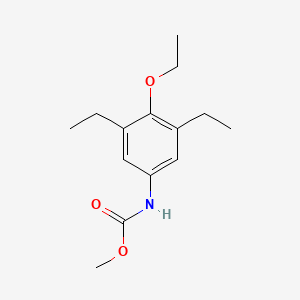
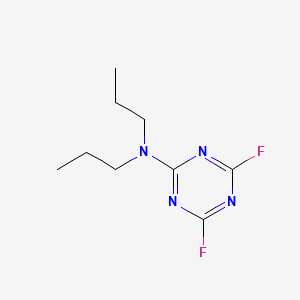

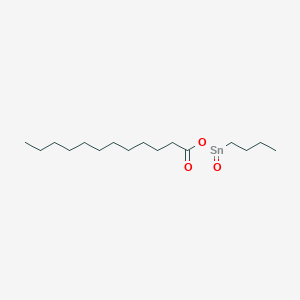
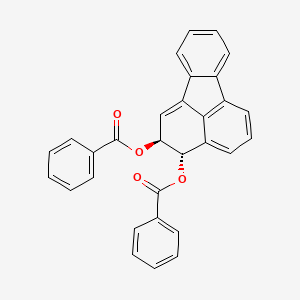
![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)
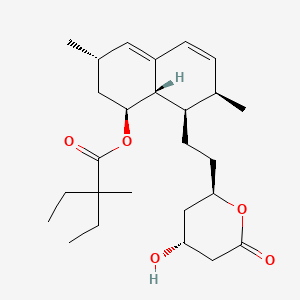
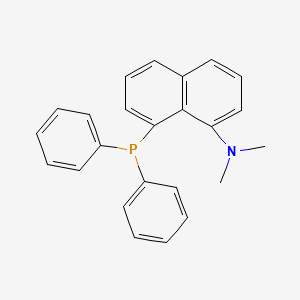
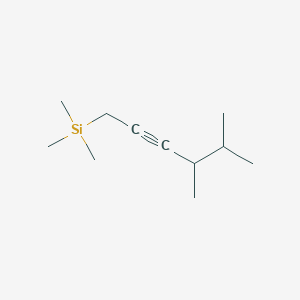
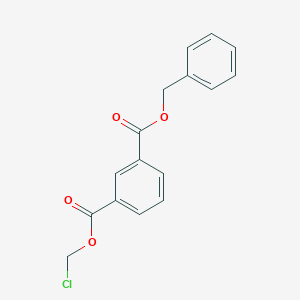
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
